molecular formula C21H19N3O5S B322200 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide

Cat. No.: B322200
M. Wt: 425.5 g/mol
InChI Key: SEXNNTYLRNONAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with a molecular formula of C21H19N3O5S. This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and an anilino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with 3,5-dimethylaniline under specific conditions to form an intermediate product. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Conversion to a corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-aminobenzamide
  • N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-chlorobenzamide

Uniqueness

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C21H19N3O5S/c1-14-11-15(2)13-17(12-14)23-30(28,29)18-9-7-16(8-10-18)22-21(25)19-5-3-4-6-20(19)24(26)27/h3-13,23H,1-2H3,(H,22,25)

InChI Key

SEXNNTYLRNONAN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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